molecular formula C21H32O3 B195113 (20S)-17,20-dihydroxypregn-4-en-3-one CAS No. 652-69-7

(20S)-17,20-dihydroxypregn-4-en-3-one

Cat. No. B195113
CAS RN: 652-69-7
M. Wt: 332.5 g/mol
InChI Key: MASCESDECGBIBB-HNXXTFFGSA-N
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Description

(20S)-17,20-dihydroxypregn-4-en-3-one, also known as 20-hydroxyprogesterone, is a steroid hormone that is produced in the adrenal cortex, ovary, and placenta. It is an important hormone in the female reproductive system, and its levels can be used to diagnose and treat a variety of disorders.

Scientific Research Applications

Metabolic Pathways and Derivative Formation

  • (20S)-17,20-dihydroxypregn-4-en-3-one has been identified as a metabolic derivative in microbial hydroxylation processes. In a study examining microbial 11-hydroxylation, this compound was isolated as a by-product, indicating its role in steroid metabolism and transformation pathways (Schwarz, Ulrich, & Syhora, 1964).

Biochemical Analysis and Characterization

  • In the field of biochemical analysis, the characterization of similar compounds has been essential for understanding fetal circulation and steroid metabolism. For example, 21-yl sulfates of related pregn-4-ene compounds were identified in human cord plasma, demonstrating the presence of these conjugates in fetal circulation (Branchaud, Schweitzer, & Giroud, 1969).

Role in Biological Systems

  • A significant aspect of research on (20S)-17,20-dihydroxypregn-4-en-3-one involves its role in biological systems, particularly in fish. Studies have shown that similar compounds, like 17,20beta-dihydroxypregn-4-en-3-one, play a crucial role in inducing oocyte maturation and spermiation in male fishes. This highlights its importance in reproductive biology and pheromone activity in aquatic organisms (Scott, Sumpter, & Stacey, 2010).

Enzymatic Reactions and Synthesis

  • The enzymatic synthesis and metabolism of (20S)-17,20-dihydroxypregn-4-en-3-one and its derivatives are key areas of research. For example, studies have demonstrated the synthesis of similar compounds through enzymatic reactions, highlighting their role in steroid biosynthesis and the potential for pharmaceutical applications (Purdy, Halla, & Little, 1964).

Crystallography and Solid State Reactivity

  • The crystal structure and reactivity of steroid esters similar to (20S)-17,20-dihydroxypregn-4-en-3-one have been a subject of interest, particularly in understanding the physical and chemical properties of these compounds. Research has delved into the crystal forms and their reactivity under various conditions, providing insights into their stability and potential uses in drug formulations (Byrn & Kessler, 1987).

Hormonal and Reproductive Function

  • The compound's hormonal activity, particularly in relation to reproductive functions, has been widely studied. Research has indicated that similar compounds are present in significant concentrations in maternal and fetal plasma near parturition in sheep, suggesting their role in the onset of labor and other reproductive processes (Flint, Goodson, & Turnbull, 1975).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASCESDECGBIBB-HNXXTFFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331485
Record name (20S)-17,20-Dihydroxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17alpha,20alpha-Dihydroxypregn-4-en-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(20S)-17,20-dihydroxypregn-4-en-3-one

CAS RN

652-69-7
Record name 17,20α-Dihydroxy-4-pregnen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20S)-17,20-Dihydroxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17alpha,20alpha-Dihydroxypregn-4-en-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WF Lim, SM Nasir, LK Teh, RJ James… - Turkish Journal of …, 2020 - journals.tubitak.gov.tr
Garcinia species are widely used for their slimming effects via increased fat burning and suppression of satiety. However, scientific evidence for the biological effects of Garcinia …
Number of citations: 3 journals.tubitak.gov.tr
X Huang, Y Cao, L Zhang, S Li, X Shu, X Xin… - Journal of Traditional …, 2023 - Elsevier
Objective To explore the characteristics of plasma metabolites, feces gut microbiota and the crosstalk between gut microbiota and host metabolism in patients with acute ischemic stroke …
Number of citations: 0 www.sciencedirect.com

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